molecular formula C7H8O B3044162 p-Cresol-2,3,5,6-d4,OD CAS No. 3646-98-8

p-Cresol-2,3,5,6-d4,OD

Cat. No. B3044162
CAS RN: 3646-98-8
M. Wt: 113.17 g/mol
InChI Key: IWDCLRJOBJJRNH-MDXQMYCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Cresol-2,3,5,6-d4,OD , also known as 4-Methylphenol-2,3,5,6-d4,OD , is a deuterated derivative of p-cresol. It is labeled with deuterium atoms at positions 2, 3, 5, and 6 of the phenolic ring. The compound has the following properties:



  • Molecular Formula : CH₃C₆D₄OD

  • Molecular Weight : 113.17 g/mol

  • Isotopic Enrichment : 97 atom % D

  • Melting Point : 32-34 °C (literature value)

  • Boiling Point : 202 °C (literature value)

  • Density : 1.081 g/mL at 25 °C



Molecular Structure Analysis

The molecular structure of p-Cresol-2,3,5,6-d4,OD consists of a phenolic ring with four deuterium atoms attached at specific positions. The deuterium labeling provides a unique tool for studying metabolic pathways, enzymatic reactions, and other biological processes.



Chemical Reactions Analysis

p-Cresol-2,3,5,6-d4,OD can participate in various chemical reactions typical of phenolic compounds. These reactions include acylation, alkylation, oxidation, and substitution reactions. Researchers often use it as a tracer or substrate in studies involving phenolic metabolism.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., ethanol, acetone, chloroform)

  • Stability : Stable under normal storage conditions

  • Spectral Data : NMR spectra (¹H and ²H) provide valuable information about its structure and isotopic labeling.


Safety And Hazards

As with any chemical compound, precautions should be taken when handling p-Cresol-2,3,5,6-d4,OD. It is advisable to follow standard laboratory safety protocols, including the use of appropriate protective equipment and proper ventilation.


Future Directions

Research on p-Cresol-2,3,5,6-d4,OD continues to explore its applications in fields such as metabolomics, drug metabolism studies, and environmental monitoring. Future investigations may focus on its role in specific metabolic pathways and its potential as a diagnostic tool.


properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i2D,3D,4D,5D/hD
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLRJOBJJRNH-MDXQMYCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])O[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Cresol-2,3,5,6-d4,OD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Cresol-2,3,5,6-d4,OD
Reactant of Route 2
p-Cresol-2,3,5,6-d4,OD
Reactant of Route 3
p-Cresol-2,3,5,6-d4,OD
Reactant of Route 4
p-Cresol-2,3,5,6-d4,OD
Reactant of Route 5
p-Cresol-2,3,5,6-d4,OD
Reactant of Route 6
p-Cresol-2,3,5,6-d4,OD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.